molecular formula C21H24N4O3S B12495150 N-(4-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

N-(4-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B12495150
M. Wt: 412.5 g/mol
InChI Key: WHIPHDLOPUWVHO-UHFFFAOYSA-N
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Description

N-{4-[4-(1H-indol-3-ylmethyl)piperazin-1-ylsulfonyl]phenyl}acetamide is a complex organic compound that features an indole moiety, a piperazine ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(1H-indol-3-ylmethyl)piperazin-1-ylsulfonyl]phenyl}acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(1H-indol-3-ylmethyl)piperazin-1-ylsulfonyl]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{4-[4-(1H-indol-3-ylmethyl)piperazin-1-ylsulfonyl]phenyl}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[4-(1H-indol-3-ylmethyl)piperazin-1-ylsulfonyl]phenyl}acetamide involves its interaction with tubulin, a protein that is essential for cell division. By binding to tubulin, the compound inhibits its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is similar to that of colchicine, a well-known tubulin inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[4-(1H-indol-3-ylmethyl)piperazin-1-ylsulfonyl]phenyl}acetamide is unique due to its combination of an indole moiety, a piperazine ring, and a sulfonamide group. This unique structure allows it to interact with multiple biological targets and exhibit a broad range of biological activities, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C21H24N4O3S

Molecular Weight

412.5 g/mol

IUPAC Name

N-[4-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C21H24N4O3S/c1-16(26)23-18-6-8-19(9-7-18)29(27,28)25-12-10-24(11-13-25)15-17-14-22-21-5-3-2-4-20(17)21/h2-9,14,22H,10-13,15H2,1H3,(H,23,26)

InChI Key

WHIPHDLOPUWVHO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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